molecular formula C22H22N4O4S2 B2985049 N-(3-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 953926-95-9

N-(3-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2985049
CAS No.: 953926-95-9
M. Wt: 470.56
InChI Key: PYVGGIRJRJOJMG-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, an acetamidophenyl group, and a methoxyphenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where the thiazole intermediate reacts with a methoxyphenylamine derivative.

    Formation of the Acetamidophenyl Group: This step involves the acylation of an aniline derivative to form the acetamidophenyl group, which is then coupled to the thiazole intermediate through a thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxy group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in diseases such as cancer or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting their activity or modulating their function. The thiazole ring and acetamidophenyl group might facilitate binding to active sites, while the methoxyphenyl group could enhance selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetamidophenyl)-2-((4-(2-((2-hydroxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(3-acetamidophenyl)-2-((4-(2-((2-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide: Contains a chlorophenyl group instead of a methoxy group.

Uniqueness

N-(3-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This makes it distinct from similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-14(27)23-15-6-5-7-16(10-15)24-21(29)13-32-22-25-17(12-31-22)11-20(28)26-18-8-3-4-9-19(18)30-2/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVGGIRJRJOJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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